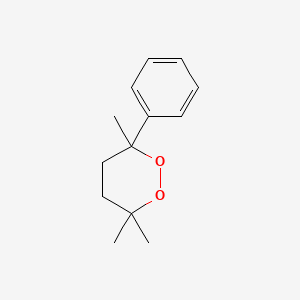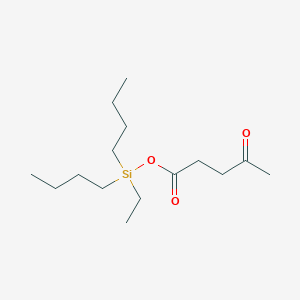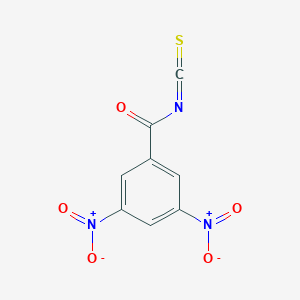
2-Butanone, 4,4-dimethoxy-, dimethylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4,4-dimethoxy-, dimethylhydrazone is an organic compound with the molecular formula C6H12O3. It is also known by other names such as Acetoacetaldehyde dimethyl acetal and β-Oxobutyraldehyde dimethyl acetal . This compound is a ketone and is often used as an intermediate in various chemical reactions and syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4,4-dimethoxy-, dimethylhydrazone can be achieved through the Claisen ester condensation reaction. This involves using ethyl formate, liquid methanol sodium, acetone, and vitriol oil as raw materials. The process begins with the preparation of butanone enol sodium, which is then added drop-wise to a methanol solution containing vitriol oil. The reaction yields the crude product, which is then purified through air distillation and underpressure distillation .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and distillation units ensures the efficient and consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4,4-dimethoxy-, dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives of this compound .
Scientific Research Applications
2-Butanone, 4,4-dimethoxy-, dimethylhydrazone has several scientific research applications:
Biology: This compound can be used in the study of enzyme reactions and metabolic pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 4,4-dimethoxy-, dimethylhydrazone involves its interaction with molecular targets and pathways within cells. It can act as a nucleophile in various reactions, forming bonds with electrophilic centers in other molecules. This interaction can lead to the formation of new compounds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxobutyraldehyde dimethylacetal
- Acetylacetaldehyde dimethylacetal
- Formylacetone dimethyl acetal
Uniqueness
2-Butanone, 4,4-dimethoxy-, dimethylhydrazone is unique due to its specific structure and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various synthetic processes. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of products that can be formed .
Properties
| 73758-40-4 | |
Molecular Formula |
C8H18N2O2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
N-[(E)-4,4-dimethoxybutan-2-ylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C8H18N2O2/c1-7(9-10(2)3)6-8(11-4)12-5/h8H,6H2,1-5H3/b9-7+ |
InChI Key |
OKQRTPIXEIJGLH-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=N\N(C)C)/CC(OC)OC |
Canonical SMILES |
CC(=NN(C)C)CC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)

![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)



![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
